molecular formula C11H8ClIN2O2 B8288368 Ethyl 4-chloro-7-iodoquinazoline-2-carboxylate

Ethyl 4-chloro-7-iodoquinazoline-2-carboxylate

Cat. No. B8288368
M. Wt: 362.55 g/mol
InChI Key: UXSLWZMMCRXIRO-UHFFFAOYSA-N
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Patent
US09308207B2

Procedure details

A suspension of ethyl 7-iodo-4-oxo-3,4-dihydroquinazoline-2-carboxylate (1.0 g, 2.90 mmol) in phosphorus oxychloride (10 mL) was heated at 110° C. under argon for 12 h. The reaction mixture was cooled to rt and concentrated under reduced pressure. The residue was purified by column chromatography using silica gel eluting with 30% EtOAc/hexanes to afford ethyl 4-chloro-7-iodoquinazoline-2-carboxylate as a white solid (0.510 g, 48%). 1H NMR (300 MHz, DMSO-d6) δ 1.32 (t, 3H), 4.48 (q, 2H), 7.88 (d, 1H), 7.92 (d, 1H), 8.25 (s, 1H); LC-MS (ESI) m/z 363 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[NH:7][C:8]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:9]2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:6]1[C:5]2[C:10](=[CH:11][C:2]([I:1])=[CH:3][CH:4]=2)[N:9]=[C:8]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC1=CC=C2C(NC(=NC2=C1)C(=O)OCC)=O
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC2=CC(=CC=C12)I)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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